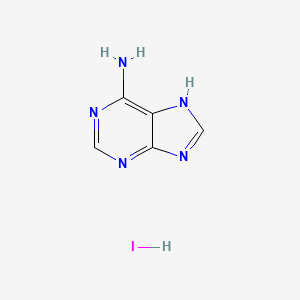

Adenine, hydriodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

73663-96-4 |

|---|---|

Molecular Formula |

C5H6IN5 |

Molecular Weight |

263.04 g/mol |

IUPAC Name |

7H-purin-6-amine;hydroiodide |

InChI |

InChI=1S/C5H5N5.HI/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H |

InChI Key |

RWDZOZBQWXWFCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Adenine Hydriodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of adenine hydriodide. While direct, detailed experimental protocols for adenine hydriodide are not extensively available in the public domain, this document outlines a robust methodology based on established principles of organic synthesis and purification of related compounds, particularly the synthesis of adenine and the purification of its other mineral acid salts.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in various biochemical pathways, is often utilized in research and development in its salt forms to enhance solubility and stability. Adenine hydriodide, the salt formed from the reaction of adenine with hydriodic acid, is one such derivative. This guide details a theoretical yet practically grounded approach to its synthesis and subsequent purification to a high degree of purity, suitable for demanding research and pharmaceutical applications.

Synthesis of Adenine

The synthesis of the adenine starting material can be accomplished through several established routes. Two of the most common and historically significant methods are the Traube purine synthesis and synthesis from formamide.

Traube Purine Synthesis

The Traube synthesis is a versatile method for the preparation of purines from pyrimidine precursors. The general pathway involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, to form the imidazole ring of the purine.

Synthesis from Formamide

Formamide can serve as a single starting material for the abiotic synthesis of adenine, a reaction of significant interest in prebiotic chemistry. Heating formamide, often in the presence of catalysts, can lead to the formation of adenine.[1] An industrial-scale production method involves heating formamide at 120°C in a sealed flask, with the reaction being significantly enhanced by the use of phosphorus oxychloride as a catalyst.[1]

Synthesis of Adenine Hydriodide

The synthesis of adenine hydriodide is a straightforward acid-base reaction. Adenine, being a basic molecule due to its amino group and nitrogen-containing heterocyclic system, reacts with the strong acid, hydriodic acid (HI), to form the corresponding salt.

Experimental Protocol

Materials:

-

Adenine (high purity)

-

Hydriodic acid (HI), 57% in water

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 10.0 g of adenine in 200 mL of deionized water.

-

Heat the suspension to 80-90°C with constant stirring to increase the solubility of adenine. Adenine is known to be more soluble in boiling water (1 part in 40) compared to cold water (1 part in ~2000).

-

While maintaining the temperature, slowly add a stoichiometric amount of 57% hydriodic acid dropwise to the adenine suspension. The addition of acid will facilitate the dissolution of adenine as it forms the more soluble hydriodide salt.

-

After the addition is complete and all the adenine has dissolved, continue stirring the clear solution for another 30 minutes at the same temperature.

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization of adenine hydriodide.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the crystals under vacuum to obtain crude adenine hydriodide.

Purification of Adenine Hydriodide

Purification of the synthesized adenine hydriodide is critical to remove any unreacted starting materials, by-products, or occluded impurities. Recrystallization is the most effective method for purifying crystalline organic compounds. A patent for purifying adenine derivatives highlights a strategy of forming a salt with a mineral acid and then recrystallizing it to achieve high purity.[2]

Recrystallization Protocol

Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the solute completely at an elevated temperature but only sparingly at low temperatures. Based on the solubility of adenine and its other salts, a mixed solvent system of water and ethanol is a promising candidate. Adenine hydrochloride, for instance, is directly water-soluble.

Procedure:

-

Transfer the crude adenine hydriodide to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (near boiling) to the flask while stirring until the solid is completely dissolved.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

To the hot, clear solution, slowly add ethanol until the solution becomes slightly turbid, indicating the point of saturation.

-

Allow the solution to cool down slowly to room temperature without disturbance to allow for the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified adenine hydriodide crystals under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of adenine and adenine hydriodide based on typical laboratory results for similar compounds.

Table 1: Synthesis of Adenine (Illustrative Data)

| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Purity (%) |

| Traube Synthesis | 4,5,6-Triaminopyrimidine | Formamide | Reflux | 75-85 | >95 |

| From Formamide | Formamide | Phosphorus Oxychloride | 120°C, sealed vessel | 60-70 | >90 |

Table 2: Synthesis and Purification of Adenine Hydriodide (Expected Data)

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |

| Synthesis | Adenine | Hydriodic Acid | Water | 80-90 | 90-95 | >95 (crude) |

| Purification | Crude Adenine Hydriodide | - | Water/Ethanol | Boiling to 0-5 | 80-90 (of crude) | >99.5 |

Mandatory Visualizations

Synthesis of Adenine (Traube Pathway)

Caption: Traube synthesis pathway for adenine.

Synthesis and Purification of Adenine Hydriodide Workflow

Caption: Workflow for adenine hydriodide synthesis and purification.

References

Unveiling the Structural Architecture of Protonated Adenine: A Technical Guide to the Crystal Structure of Adenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of protonated adenine, focusing on adenine hydrochloride as a representative example due to the limited availability of specific data for adenine hydriodide. The principles and methodologies described herein are fundamental to understanding the three-dimensional arrangement of protonated adenine and are broadly applicable to the structural analysis of related compounds.

Introduction

Adenine, a fundamental component of nucleic acids and a key molecule in various biological processes, can be protonated at its nitrogen atoms. Understanding the structural consequences of this protonation is crucial for drug design, materials science, and molecular biology. X-ray crystallography provides a powerful tool to elucidate the precise atomic arrangement within a crystal lattice, offering invaluable insights into intermolecular interactions and molecular conformation. This guide details the crystal structure of adenine hydrochloride, a close analog to adenine hydriodide, and outlines the experimental procedures involved in its determination.

Crystallographic Data of Adenine Hydrochloride

The crystallographic data for adenine hydrochloride has been determined by X-ray diffraction methods. The key parameters defining the crystal structure are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c or Pc |

| a | 8.771 ± 0.002 Å |

| b | 4.834 ± 0.002 Å |

| c | 19.46 ± 0.01 Å |

| β | 114° 15' ± 2' |

| Molecules per Unit Cell (Z) | 4 (adenine hydrochloride), 2 (water) |

Data sourced from the study on adenine hydrochloride by Bernal & Crowfoot (1934) and a more detailed analysis referenced therein[1].

Experimental Protocols

The determination of the crystal structure of adenine hydrochloride involves several key experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of adenine hydrochloride suitable for X-ray diffraction were obtained by the slow evaporation of an aqueous solution of adenine hydrochloride[1]. This method allows for the gradual formation of well-ordered crystals.

Data Collection: X-ray Diffraction

The crystallographic data were collected using X-ray diffraction techniques. A finely collimated beam of monochromatic X-rays is directed at a single crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement[2][3][4]. The positions and intensities of the diffracted beams are recorded to determine the unit cell dimensions and space group of the crystal. For adenine hydrochloride, copper Kα radiation (wavelength λ = 1.5405 Å) was used to determine the cell dimensions[1].

Structure Determination and Refinement

The collected diffraction data is used to solve the crystal structure. Two-dimensional Fourier methods were employed to establish the crystal structure of adenine hydrochloride[1]. This involves calculating the electron density map of the crystal, from which the positions of the individual atoms can be determined. The initial structural model is then refined to achieve the best possible agreement with the experimental diffraction data.

Structural Insights

The X-ray analysis of adenine hydrochloride reveals that the purine molecule is planar. The crystal structure is stabilized by a network of hydrogen bonds. These bonds link the adenine molecule to the chloride ions and water molecules present in the crystal lattice. Additionally, van der Waals interactions with other purine molecules contribute to the overall stability of the crystal structure. These interactions are approximately in the plane of the molecule[1]. The optical properties of the crystals suggest that the adenine molecules are arranged in layers[1].

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a compound like adenine hydrochloride.

References

Adenine Hydriodide: A Comprehensive Physicochemical Profile for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the physicochemical properties of adenine and its hydriodide salt. While adenine is a well-characterized molecule fundamental to biological systems, its hydriodide salt is less documented. This guide synthesizes available data on adenine and related salts to project the properties of adenine hydriodide, and outlines detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers working with or considering the use of adenine hydriodide in pharmaceutical and scientific applications.

Physicochemical Properties

The fundamental physicochemical properties of adenine are well-established. The formation of a hydriodide salt will alter these properties, primarily due to the introduction of the iodide counter-ion and the protonation of the adenine molecule. The following tables summarize the known properties of adenine and the projected properties of adenine hydriodide.

Table 1: General Physicochemical Properties

| Property | Adenine | Adenine Hydriodide (Projected) |

| Chemical Formula | C₅H₅N₅[1] | C₅H₆IN₅ |

| Molecular Weight | 135.13 g/mol [1] | 263.04 g/mol |

| Appearance | White to light yellow crystalline powder[1] | White to off-white crystalline solid |

| Melting Point | 360-365 °C (decomposes)[1] | Expected to be lower than adenine and to decompose upon melting. |

Table 2: Solubility Profile

| Solvent | Adenine Solubility | Adenine Hydriodide (Projected Solubility) |

| Water | 0.103 g/100 mL[1] | Higher than adenine due to its salt nature. |

| Hot Water | Soluble[1] | Readily soluble. |

| Ethanol | Negligible[1] | Slightly soluble. |

| Acids (e.g., HCl) | Soluble[2] | Soluble. |

| Ammonia | Soluble in hot aqua ammonia[1] | Soluble. |

Table 3: Acid-Base Properties

| Parameter | Value (Adenine) | Projected Value (Adenine Hydriodide) |

| pKa₁ | 4.15 (protonation of N1)[1] | The pKa of the protonated adenine cation will be relevant. |

| pKa₂ | 9.80 (deprotonation of N9-H)[1] | This equilibrium will still be present. |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of adenine hydriodide.

Synthesis of Adenine Hydriodide

The synthesis of adenine hydriodide can be achieved by a straightforward acid-base reaction.

Materials:

-

Adenine

-

Hydriodic acid (HI), ~57% in water

-

Ethanol, absolute

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known amount of adenine in a minimal amount of warm ethanol in a round-bottom flask with stirring.

-

Cool the solution to room temperature.

-

Slowly add a stoichiometric equivalent of hydriodic acid dropwise to the adenine solution while stirring.

-

Continue stirring for 1-2 hours at room temperature. A precipitate of adenine hydriodide should form.

-

To maximize precipitation, cool the mixture in an ice bath for 30 minutes.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and solvent.

-

Dry the product under vacuum to obtain pure adenine hydriodide.

Diagram 1: Synthesis Workflow for Adenine Hydriodide

Caption: Workflow for the synthesis of adenine hydriodide.

Determination of Aqueous Solubility

The equilibrium solubility of adenine hydriodide in water can be determined using the shake-flask method.[3][4]

Procedure:

-

Add an excess amount of adenine hydriodide to a known volume of distilled water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, or centrifuge to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., water or a buffer solution).

-

Determine the concentration of adenine hydriodide in the diluted sample using UV-Vis spectrophotometry by measuring the absorbance at its λmax (expected to be around 260 nm) and using a pre-determined calibration curve.[5]

-

Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination

The pKa of the protonated adenine moiety in adenine hydriodide can be determined by UV-Vis spectrophotometry or potentiometric titration.[6]

UV-Vis Spectrophotometric Method:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare solutions of adenine hydriodide of a constant concentration in each buffer.

-

Measure the UV-Vis spectrum of each solution.

-

The absorbance at a specific wavelength will change as a function of pH due to the different molar absorptivities of the protonated and neutral forms of adenine.

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[6]

Potentiometric Titration Method:

-

Dissolve a known amount of adenine hydriodide in water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Properties

The spectroscopic properties of adenine hydriodide are expected to be similar to those of adenine hydrochloride, with the protonation at the N1 position of the purine ring being the dominant factor influencing the spectra.

UV-Vis Spectroscopy: In acidic solution, adenine exhibits a characteristic absorption maximum around 260-263 nm.[7][8] Adenine hydriodide in an aqueous solution is expected to show a similar λmax.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of adenine hydriodide will show characteristic shifts upon protonation. The protonation at N1 will lead to downfield shifts of the adjacent protons and carbons. The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the C2-H, C8-H, and the amino protons.[9][10]

Biological Context: Adenosine Signaling Pathways

Adenine itself is a fundamental component of nucleic acids and energy-carrying molecules like ATP. Its derivative, adenosine, is a key signaling molecule that acts through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[11][12] These receptors are involved in a multitude of physiological processes. The signaling pathways are primarily mediated by the modulation of intracellular cyclic AMP (cAMP) levels.

-

A₁ and A₃ Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[13]

-

A₂A and A₂B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels.[11][13]

The activation of these pathways has downstream effects on protein kinase A (PKA) and other effectors, influencing processes such as inflammation, neurotransmission, and cardiovascular function.[11]

Diagram 2: Simplified Adenosine Receptor Signaling

Caption: Adenosine receptor signaling pathways.

This guide provides a starting point for the scientific community to explore the properties and potential applications of adenine hydriodide. The provided experimental protocols are intended to be foundational, and researchers are encouraged to adapt and optimize them for their specific needs.

References

- 1. Adenine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. education.com [education.com]

- 4. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Adenine hydrochloride (2922-28-3) 1H NMR [m.chemicalbook.com]

- 10. Adenine(73-24-5) 1H NMR spectrum [chemicalbook.com]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of Adenine Hydriodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of adenine hydriodide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct experimental data for adenine hydriodide in the scientific literature, this guide utilizes data from its parent molecule, adenine, and its closely related salt, adenine hydrochloride, to provide a robust analytical framework. The principles and methodologies outlined herein are directly applicable to the analysis of adenine hydriodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of adenine hydriodide in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom. Upon protonation to form adenine hydriodide, the chemical shifts of the hydrogen and carbon atoms are expected to change due to alterations in the electronic distribution within the purine ring system.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for adenine and its protonated form (adenine hydrochloride is used as a proxy). These values serve as a reference for the analysis of adenine hydriodide.

Table 1: ¹H NMR Chemical Shifts (ppm)

| Proton | Adenine (in DMSO-d₆) | Adenine Hydrochloride (in DMSO-d₆)[1] | Expected for Adenine Hydriodide (in DMSO-d₆) |

| H2 | ~8.1 | 8.610 | ~8.6 |

| H8 | ~8.1 | 8.632 | ~8.6 |

| NH₂ | ~7.3 | 9.1 | ~9.1 |

| NH (imidazole) | ~12.9 | 9.5 | ~9.5 |

Table 2: ¹³C NMR Chemical Shifts (ppm)

| Carbon | Adenine (in DMSO-d₆)[2] | Expected for Adenine Hydriodide (in DMSO-d₆) |

| C2 | 152.3 | Shift downfield |

| C4 | 156.1 | Shift downfield |

| C5 | 118.8 | Shift downfield |

| C6 | 149.9 | Shift downfield |

| C8 | 141.0 | Shift downfield |

Note: The exact chemical shifts for adenine hydriodide may vary slightly due to the influence of the iodide counter-ion and solvent effects.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of adenine hydriodide is provided below.

Materials:

-

Adenine hydriodide sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of adenine hydriodide.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution into a clean 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 14 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Experimental Workflow

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in adenine hydriodide by measuring the absorption of infrared radiation, which excites molecular vibrations. Protonation of adenine will lead to characteristic changes in the vibrational spectrum, particularly in the regions associated with N-H and C=N bonds.

Data Presentation

The table below presents the characteristic IR absorption bands for adenine. For adenine hydriodide, shifts in these bands are expected, particularly for the N-H stretching and bending modes, and the purine ring vibrations.

Table 3: FT-IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Adenine[3] | Expected for Adenine Hydriodide |

| N-H stretch (NH₂) | 3296 (asymmetric), 3116 (symmetric) | Broadening and shift to lower wavenumbers |

| C=N stretch | ~1680 | Shift in position and intensity |

| NH₂ scissoring | ~1600 | Shift in position and intensity |

| Purine ring vibrations | 1500-1300 | Shifts due to changes in electron distribution |

Experimental Protocol: FT-IR Spectroscopy

The following protocol details the procedure for obtaining an FT-IR spectrum of solid adenine hydriodide.

Materials:

-

Adenine hydriodide sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the adenine hydriodide sample and the KBr powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the adenine hydriodide sample with approximately 100-200 mg of KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the adenine hydriodide molecule. The absorption of UV radiation by the conjugated purine ring system results in a characteristic spectrum. The pH of the solution significantly influences the UV-Vis spectrum of adenine due to protonation events.

Data Presentation

The table below shows the UV absorption maxima (λmax) for adenine at different pH values. For adenine hydriodide in an acidic solution, the λmax is expected to be similar to that of adenine at low pH.

Table 4: UV-Vis Absorption Maxima (nm)

| Species | pH | λmax (nm) |

| Adenine (neutral) | 7 | ~260 |

| Adenine (protonated) | 1 | ~263 |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining a UV-Vis spectrum of adenine hydriodide in solution.

Materials:

-

Adenine hydriodide sample

-

Appropriate solvent (e.g., deionized water, buffer solution)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of adenine hydriodide of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

-

Spectrometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Analysis:

-

The software will subtract the baseline from the sample spectrum.

-

Determine the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the series of diluted solutions.

-

Experimental Workflow

References

The Interplay of Adenine and Iodide in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the distinct and interconnected biological roles of adenine and iodide in critical cellular processes. While seemingly disparate, these two molecules converge on key signaling pathways, particularly within the context of endocrine function and metabolic regulation. Adenine, a fundamental component of nucleic acids and the primary energy currency in the form of adenosine triphosphate (ATP), also acts as a crucial signaling molecule through its nucleoside, adenosine. Iodide is an essential trace element indispensable for the synthesis of thyroid hormones, which are master regulators of metabolism. This document elucidates the core cellular functions of each molecule, presents quantitative data on their interactions with cellular machinery, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows. A significant focus is placed on the crosstalk between adenosine signaling and thyroid hormone synthesis and regulation, highlighting a critical nexus for potential therapeutic intervention.

The Biological Role of Adenine in Cellular Processes

Adenine, a purine nucleobase, is a cornerstone of cellular life, participating in a vast array of biological functions ranging from information storage to energy transfer and signal transduction.

Adenine as a Fundamental Building Block

Adenine is one of the four nucleobases in the nucleic acids DNA and RNA.[1] In DNA, it pairs with thymine, contributing to the stability of the double helix, while in RNA, it pairs with uracil. This role is fundamental to the storage and transmission of genetic information.[1]

Central Role in Cellular Energetics

Adenine is a core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] ATP is utilized in a myriad of cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] The hydrolysis of ATP to adenosine diphosphate (ADP) and adenosine monophosphate (AMP) releases energy that drives these processes.

Involvement in Essential Coenzymes

Adenine is an integral part of several essential coenzymes that participate in cellular metabolism, including:

-

Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+): Critical for redox reactions in metabolic pathways.

-

Flavin Adenine Dinucleotide (FAD): A key cofactor in cellular respiration.[2]

-

Coenzyme A (CoA): Central to the metabolism of carbohydrates and fats.

Adenosine Signaling

Beyond its structural and metabolic roles, the adenine nucleoside, adenosine, is a potent signaling molecule that exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are widely distributed and modulate a diverse range of physiological processes.

-

A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

A2A and A2B Receptors: Generally couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[4]

Activation of these receptors can influence neurotransmission, inflammation, cardiac function, and more.

The Biological Role of Hydriodide (Iodide) in Cellular Processes

In a biological context, hydriodide (HI), a strong acid, exists as the iodide ion (I⁻). Iodide is an essential trace element with a primary and well-established role in thyroid physiology, as well as emerging roles in other tissues.

Thyroid Hormone Synthesis

The paramount function of iodide is as a substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.[5] This process involves several key steps:

-

Iodide Uptake: Iodide is actively transported from the bloodstream into thyroid follicular cells by the sodium-iodide symporter (NIS) , a transmembrane protein located on the basolateral membrane.[5]

-

Iodide Efflux: Iodide then moves across the apical membrane into the follicular lumen.

-

Organification: In the colloid, thyroid peroxidase (TPO) , a heme-containing enzyme, catalyzes the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein.

-

Coupling: TPO further catalyzes the coupling of iodotyrosine residues to form T4 and T3, which are stored within the thyroglobulin colloid.

Thyroid hormones are subsequently released into circulation and regulate metabolism in virtually all tissues.

Extrathyroidal Functions

Iodide is also concentrated and has biological effects in several other tissues, including the mammary glands, salivary glands, and gastric mucosa.[6] Its functions in these tissues are less well-understood but are thought to include antioxidant and antiproliferative effects.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of adenine derivatives and iodide with their respective cellular targets.

Table 1: Adenosine Receptor Binding Affinities (Ki values)

| Compound | Receptor Subtype | Ki (nM) | Species |

| Adenosine | A1 | 10-30 | Human |

| Adenosine | A2A | 10-30 | Human |

| Adenosine | A3 | ~1000 | Rat |

| NECA | A1 | 113 ± 34 | Rat |

| CGS-21680 | A2A | 15-29 | Human |

| DPCPX (Antagonist) | A1 | 0.5-2 | Human |

| ZM241385 (Antagonist) | A2A | 0.4-1.1 | Human |

Data compiled from multiple sources.[7][8]

Table 2: Enzyme and Transporter Kinetics

| Enzyme/Transporter | Substrate(s) | Km/Kd | Vmax/Bmax | Organism/System |

| Adenine Phosphoribosyltransferase (APRT) | Adenine | 2.3 ± 0.3 µM | - | Leishmania donovani |

| Adenine Phosphoribosyltransferase (APRT) | PRPP | 3.6 ± 0.5 µM | - | Leishmania donovani |

| Sodium-Iodide Symporter (NIS) | Iodide | 20-30 µM | - | Human |

| Sodium-Iodide Symporter (NIS) | Sodium | ~50 mM | - | Human |

| Adenosine Transporter (NBTI-sensitive) | Adenosine | 1.9 ± 0.9 µM | 3.3 ± 0.3 pmol/mg protein/s | Rat Brain |

| Adenosine A1 Receptor | [3H]DPCPX | - | 227.6 ± 27.6 fmol/mg protein | Rat Brain |

Data compiled from multiple sources.[2][9][10]

Signaling Pathways and Crosstalk

Adenosine Signaling Pathway

The canonical adenosine signaling pathway involves the activation of adenosine receptors, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors.

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process tightly regulated by Thyroid Stimulating Hormone (TSH). TSH binding to its receptor on thyrocytes activates a Gs-coupled pathway, leading to increased cAMP and subsequent activation of key proteins involved in iodide transport and hormone synthesis.

Crosstalk Between Adenosine and Iodide Signaling in the Thyroid

A critical point of interaction between adenine and iodide biology occurs in the regulation of thyroid function. Adenosine, acting through its A1 receptor, can inhibit TSH-stimulated cAMP production.[1] This provides a mechanism for fine-tuning thyroid hormone synthesis. Conversely, thyroid hormone status can modulate the expression of adenosine A1 receptors and adenosine transport, indicating a feedback loop.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of adenine and iodide in cellular processes.

cAMP Assay for Adenosine Receptor Activation

This protocol describes a method for measuring intracellular cAMP levels in response to adenosine receptor stimulation using a competitive enzyme immunoassay.

-

Cell Culture: Culture HEK293 cells stably expressing the adenosine receptor of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Seeding: Seed cells into 48-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 50 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add adenosine receptor agonists at various concentrations and incubate for 60 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by adding 0.1 M HCl.

-

cAMP Measurement: Determine the cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay kit, following the manufacturer's instructions. The assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of peroxidase-labeled cAMP for binding sites on a specific antibody.

-

Data Analysis: Calculate the amount of cAMP produced in response to agonist stimulation by comparing the results to a standard curve.

Thyroid Peroxidase (TPO) Activity Assay

This protocol outlines a method to measure TPO activity using a fluorogenic substrate, Amplex™ UltraRed.

-

TPO Source: Utilize a whole-cell extract from a human cell line engineered to produce recombinant TPO.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the TPO extract, the test compound (or vehicle control), Amplex™ UltraRed reagent, and hydrogen peroxide (H2O2).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Measurement: Quantify the fluorescence generated from the oxidation of Amplex™ UltraRed by TPO using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Determine the dose-response relationship for the test compound's effect on TPO activity and calculate relevant parameters such as IC50.

Measurement of Intracellular Adenine Nucleotides

This protocol details a method for the accurate measurement of ATP, ADP, and AMP from cell extracts using liquid chromatography-coupled mass spectrometry (LC-MS).

-

Cell Culture and Treatment: Grow cells of interest under desired experimental conditions.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract nucleotides by adding ice-cold 80% methanol.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the extracted nucleotides.

-

LC-MS Analysis: Analyze the nucleotide concentrations in the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Quantification: Quantify the absolute concentrations of ATP, ADP, and AMP by comparing the peak areas to a standard curve generated with known concentrations of each nucleotide.

Iodide Uptake Assay

This protocol describes a method to measure iodide uptake in cultured cells, such as those expressing the sodium-iodide symporter (NIS).

-

Cell Culture: Culture FRTL-5 thyroid cells or other NIS-expressing cells in a suitable medium.

-

Pre-incubation: Wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution) and pre-incubate for 30 minutes at 37°C.

-

Uptake Initiation: Initiate iodide uptake by adding a buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive ¹²⁵I-iodide.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C to allow for iodide transport.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a gamma counter.

-

Data Normalization: Normalize the radioactive counts to the protein content of the cell lysate to determine the rate of iodide uptake.

Implications for Drug Development

The intricate relationship between adenine and iodide signaling presents novel opportunities for therapeutic intervention.

-

Adenosine Receptor Modulators in Thyroid Disease: Given the ability of A1 adenosine receptor agonists to inhibit TSH-stimulated pathways, these compounds could be explored for the management of hyperthyroidism. Conversely, A1 receptor antagonists might have utility in conditions requiring enhanced thyroid function.

-

Targeting Adenine Metabolism: Enzymes in the adenine salvage pathway, such as APRT, are potential targets for antiparasitic drugs, as some protozoa rely exclusively on this pathway for AMP synthesis.

-

Adenine as a Scaffold: The adenine scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous antiviral and anticancer agents.[11]

-

Iodide and Cancer Therapy: The ability of NIS to concentrate iodide is the basis for radioiodide therapy in thyroid cancer. Efforts are underway to express NIS in other cancer types to render them susceptible to this targeted radiotherapy.

Conclusion

Adenine and iodide, while having distinct primary biological roles, are interconnected in the complex web of cellular regulation. Adenine's functions in energy metabolism, genetic information, and signaling through adenosine receptors are fundamental to all cells. Iodide is essential for thyroid hormone synthesis, a process that is itself modulated by adenosine signaling. Understanding the crosstalk between these pathways provides a more holistic view of cellular physiology and opens new avenues for the development of targeted therapeutics for a range of diseases, from endocrine disorders to cancer and infectious diseases. Further research into the quantitative aspects of this interplay will be crucial for translating these fundamental biological insights into clinical applications.

References

- 1. An adenosine receptor agonist-induced modulation of TSH-dependent cell growth in FRTL-5 thyroid cells mediated by inhibitory G protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thyroid hormones modulate both adenosine transport and adenosine A1 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Prompt stimulation of the organic binding of iodine in the thyroid by adenosine 3',5'-phosphate in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Evidence that organic iodine attenuates the adenosine 3',5'-monophosphate response to thyrotropin stimulation in thyroid tissue by an action at or near the adenylate cyclase catalytic unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Adenine and Hydriodide in Synergistic Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and often more sustainable alternative to metal-based catalysis. This document explores the novel, synergistic application of adenine and hydriodide as co-catalysts in organocatalytic transformations. Adenine, a ubiquitous nucleobase, can act as a potent hydrogen-bond donor, effectively activating electrophiles. Concurrently, hydriodide, a strong Brønsted acid, can protonate and activate nucleophiles or other substrates. This dual activation strategy opens new avenues for mild and efficient carbon-carbon and carbon-heteroatom bond formation.

These application notes provide a comprehensive overview of a proposed synergistic catalytic system, including a hypothetical reaction, detailed experimental protocols, and mechanistic insights visualized through diagrams. The data presented is illustrative of expected outcomes based on the individual catalytic activities of adenine and hydriodide.

Proposed Catalytic System: Aza-Michael Addition

A plausible application for a synergistic adenine-hydriodide catalytic system is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. In this proposed system, adenine activates the enone through hydrogen bonding, increasing its electrophilicity, while hydriodic acid protonates the amine, enhancing its nucleophilicity upon deprotonation in the catalytic cycle.

Table 1: Hypothetical Aza-Michael Reaction Data

| Entry | Catalyst System | Amine | Enone | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Adenine (10 mol%) | Aniline | Chalcone | Toluene | 25 | 24 | 20 |

| 2 | HI (10 mol%) | Aniline | Chalcone | Toluene | 25 | 24 | 15 |

| 3 | Adenine (10 mol%) / HI (10 mol%) | Aniline | Chalcone | Toluene | 25 | 12 | 92 |

| 4 | Adenine (10 mol%) / HI (10 mol%) | Benzylamine | Chalcone | Toluene | 25 | 16 | 88 |

| 5 | Adenine (10 mol%) / HI (10 mol%) | Aniline | Methyl vinyl ketone | Toluene | 25 | 18 | 85 |

Experimental Protocols

General Protocol for the Synergistic Adenine-Hydriodide Catalyzed Aza-Michael Addition

Materials:

-

Adenine (≥99%)

-

Hydriodic acid (57 wt. % in H₂O, stabilized)

-

Aniline (freshly distilled)

-

Chalcone

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.2 mg).

-

Add adenine (0.1 mmol, 13.5 mg).

-

Dissolve the solids in anhydrous toluene (5 mL).

-

Add aniline (1.2 mmol, 111.7 mg, 109 µL).

-

To this stirring solution, add hydriodic acid (0.1 mmol, 13 µL of a 57% aqueous solution).

-

Seal the flask and stir the reaction mixture at 25 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aza-Michael adduct.

Mechanistic Insights and Visualizations

The proposed synergistic catalytic cycle is depicted below. Adenine activates the chalcone via hydrogen bonding between its N-H protons and the carbonyl oxygen of the enone. Simultaneously, hydriodic acid protonates the aniline, which, upon subsequent deprotonation, becomes a more potent nucleophile. The activated nucleophile then attacks the activated electrophile, leading to the product and regeneration of the catalysts.

Caption: Proposed synergistic activation in the aza-Michael addition.

Experimental Workflow

The general workflow for carrying out and analyzing the adenine and hydriodide co-catalyzed reaction is outlined below.

Caption: General experimental workflow for the co-catalyzed reaction.

Conclusion

The proposed synergistic use of adenine and hydriodide in organocatalysis presents a promising strategy for the activation of both electrophiles and nucleophiles in a single pot. The mild reaction conditions, readily available and inexpensive catalysts, and the potential for a broad substrate scope make this a compelling area for further research and development. The provided protocols and mechanistic hypotheses serve as a foundational guide for scientists exploring this novel catalytic system. Further optimization of reaction parameters and exploration of different substrate combinations are encouraged to fully elucidate the potential of this synergistic approach.

Adenine Hydriodide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental component of nucleic acids and vital coenzymes, also presents intriguing possibilities as a reagent in organic synthesis. When protonated with hydroiodic acid to form adenine hydriodide, its chemical properties are modified, potentially unlocking unique reactivity. While not a universally common reagent, specific applications, particularly in the rearrangement of substituted purine systems, have been documented. This document provides an overview of the known applications of adenine hydriodide derivatives and explores potential, yet-to-be-established, synthetic uses based on the inherent chemical properties of adenine and the hydriodide counterion.

I. Documented Application: Dimroth Rearrangement of N-Alkylated Adenine Derivatives

A notable application of an adenine hydriodide derivative is in facilitating the Dimroth rearrangement, a process involving the isomerization of certain heterocyclic compounds. Specifically, 3,7-dialkyladenine hydriodide salts have been shown to undergo this rearrangement to ultimately yield substituted imidazole carboxamides.

Reaction Scheme:

The process begins with the Dimroth rearrangement of a 3,7-dialkyladenine salt, such as 3,7-dimethyladenine hydriodide, which isomerizes to an N6,7-dialkyladenine intermediate. This intermediate is then susceptible to hydrolysis, leading to the formation of a stable 1-alkyl-4-(N-alkylamino)-1H-imidazole-5-carboxamide.

Caption: Workflow of the Dimroth Rearrangement and subsequent hydrolysis of a 3,7-dialkyladenine hydriodide.

Experimental Protocol: Synthesis of 1-Methyl-4-(N-methylamino)-1H-imidazole-5-carboxamide

This protocol is a representative procedure based on the work of Fujii and colleagues on the Dimroth rearrangement of dialkyladenine derivatives.

Materials:

-

3,7-Dimethyladenine hydriodide

-

0.1 N Sodium hydroxide (NaOH) solution

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,7-dimethyladenine hydriodide in 0.1 N aqueous sodium hydroxide.

-

Reaction Conditions: Heat the reaction mixture to boiling and maintain reflux for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by adding hydrochloric acid dropwise until a neutral pH is achieved.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as chloroform or ethyl acetate, multiple times to ensure complete extraction of the product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

-

Characterization: The structure of the purified 1-methyl-4-(N-methylamino)-1H-imidazole-5-carboxamide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

The following table summarizes typical reaction conditions and reported yields for the Dimroth rearrangement of related N-alkoxyadenine derivatives, which proceed through a similar mechanism.

| Starting Material | Reagent/Solvent | Temperature | Time | Product | Yield (%) |

| 1-Methoxy-7-methyladenine | 2 N NaOH (aq) | Boiling | 10 min | 4-Amino-N'-methoxy-1-methyl-5-carboxamidine | 59 |

| 1-Alkoxy-7-alkyladenines | 0.1 N NaOH (aq) | Boiling | 20-30 min | N⁶-Alkoxy-7-alkyladenine | 80-86 |

| 1-Methoxy-7-methyladenine | Pyrolysis | 150 °C | 1 h | N(1)-C(6) bond fission product | 56 |

Note: The yields are for related transformations and serve as an indication of the efficiency of such rearrangements under basic conditions.

II. Hypothetical and Potential Applications of Adenine Hydriodide

While documented applications of adenine hydriodide as a general reagent are scarce, its constituent parts—adenine and hydriodic acid—suggest several potential, albeit hypothetical, roles in organic synthesis. These are proposed based on established chemical principles and should be considered as areas for future research.

As a Mild, Heterocyclic Acid Catalyst

The adenine cation, being a protonated purine, could function as a mild, Brønsted acid catalyst. Its relatively large, flat structure might offer shape selectivity in certain reactions. The iodide anion is a weak base, which would make the adeninium ion a moderately strong acid.

Potential Reactions:

-

Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols.

-

Acetal Formation: Promoting the protection of aldehydes and ketones.

-

Friedel-Crafts Type Reactions: Activating substrates towards electrophilic aromatic substitution.

Caption: A logical workflow for the potential use of adenine hydriodide as an acid catalyst.

As a Source of Nucleophilic Iodide

Hydriodide salts can serve as a source of the iodide anion, a soft and effective nucleophile. In this context, adenine hydriodide could be used in reactions where a mild, organic-soluble source of iodide is beneficial.

Potential Reactions:

-

Finkelstein Reaction: Conversion of alkyl chlorides or bromides to alkyl iodides.

-

Ring-Opening of Epoxides: Nucleophilic attack of iodide on an epoxide ring.

-

Cleavage of Ethers: Particularly methyl ethers, a classic use of hydroiodic acid.

In Halogen Bonding Catalysis

The iodine atom in the hydriodide, when associated with the adenine cation, could potentially participate in halogen bonding interactions. This could be exploited in catalysis to activate substrates.

Conclusion

The primary documented role of an adenine hydriodide derivative in organic synthesis is in facilitating the Dimroth rearrangement of N-alkylated purines. While adenine hydriodide itself is not a mainstream reagent, its chemical nature suggests potential applications as a mild acid catalyst or a source of nucleophilic iodide. The exploration of these hypothetical roles could open new avenues for the use of purine-based compounds in synthetic organic chemistry. Further research is warranted to validate these potential applications and to develop detailed protocols.

Application Notes and Protocols for the Synthesis of Adenine and its Hydriodide Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of adenine and its N-substituted derivatives, followed by a general method for the preparation of their hydriodide salts. The methodologies are based on established chemical syntheses suitable for laboratory-scale preparation.

Synthesis of Adenine via Traube Purine Synthesis

The Traube purine synthesis is a versatile and widely used method for the preparation of purines from 4,5-diaminopyrimidines.[1][2][3] This protocol outlines the ring closure of 4,5,6-triaminopyrimidine with formic acid to yield adenine.

Experimental Protocol

Step 1: Synthesis of 4,5,6-Triaminopyrimidine

This intermediate is typically synthesized from 4,6-diamino-5-nitropyrimidine through catalytic hydrogenation. The starting nitro compound can be obtained by the nitration of 4,6-diaminopyrimidine.

-

Nitration: To a suspension of 4,6-diaminopyrimidine in concentrated sulfuric acid, slowly add potassium nitrate while maintaining a low temperature (0-5 °C).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate 4,6-diamino-5-nitropyrimidine. Filter, wash with water, and dry the product.

-

Reduction: Suspend 4,6-diamino-5-nitropyrimidine in a suitable solvent (e.g., ethanol/water mixture) and add a hydrogenation catalyst (e.g., Pd/C or Raney nickel).

-

Hydrogenation: Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until the uptake of hydrogen ceases.

-

Isolation: Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 4,5,6-triaminopyrimidine, which can be used in the next step, often without further purification.

Step 2: Cyclization to Adenine [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5,6-triaminopyrimidine in a mixture of triethyl orthoformate and acetic anhydride.[4]

-

Reaction: Heat the mixture to reflux and maintain for the time required for the reaction to complete (typically several hours, monitored by TLC).

-

Isolation: Cool the reaction mixture. The product, adenine, will often precipitate.

-

Purification: Filter the crude product. The filtrate can be concentrated to yield more product. The crude adenine can be purified by recrystallization from hot water.[4]

Logical Workflow for Adenine Synthesis

Caption: Workflow for the synthesis of adenine via the Traube method.

Synthesis of N6-Substituted Adenine Derivatives

N6-substituted adenines are an important class of compounds, often synthesized for their potential biological activities.[5] A common method involves the reaction of a 6-chloropurine derivative with a primary or secondary amine.

Experimental Protocol

This protocol describes the synthesis of an N6-alkyladenine from 6-chloropurine.

-

Reaction Setup: In a pressure tube or a sealed vial, dissolve 6-chloropurine in a suitable solvent such as ethanol, n-butanol, or acetonitrile.

-

Addition of Amine: Add an excess of the desired primary or secondary amine (e.g., cyclopentylamine, diethylamine) to the solution.[6]

-

Reaction: Seal the vessel and heat the mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent and excess amine under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N6-substituted adenine.

Quantitative Data

| Starting Material | Amine | Product | Yield (%) | Reference |

| 6-Chloropurine | Cyclopentylamine | N6-Cyclopentyladenine | Not specified | [6] |

| 2′,3′,5′-Tri-O-(t-butyldimethylsilyl)inosine | Diethylamine | 2′,3′,5′-Tri-O-(t-butyldimethylsilyl-N6,N6-Diethyladenosine | 65% | [7] |

Note: The yield for the adenosine derivative is provided as an example of the efficiency of this type of reaction.

General Workflow for N6-Alkylation

Caption: General workflow for N6-substituted adenine synthesis.

Protocol for the Preparation of Adenine Hydriodide Derivatives

The conversion of a basic adenine derivative to its hydriodide salt is a standard acid-base neutralization reaction. Hydriodide salts can be useful for improving the solubility or crystallinity of the parent compound.

General Experimental Protocol

-

Dissolution: Dissolve the synthesized adenine or N6-substituted adenine derivative in a suitable solvent, such as ethanol or isopropanol. Gentle heating may be required to achieve complete dissolution.

-

Acidification: To the stirred solution, add a stoichiometric amount (1 equivalent) of hydroiodic acid (HI) dropwise. The hydroiodic acid can be a commercially available aqueous solution (e.g., 57 wt. % in H₂O).

-

Precipitation: Upon addition of the acid, the hydriodide salt will typically precipitate from the solution. If precipitation is slow, the solution can be cooled in an ice bath or a non-polar solvent (e.g., diethyl ether) can be added to induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold solvent (the one used for the reaction or a non-polar solvent like diethyl ether) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain the final adenine hydriodide derivative.

Reaction Pathway for Hydriodide Salt Formation

Caption: Pathway for the formation of an adenine hydriodide salt.

References

- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 2. Traube Purine Synthesis [drugfuture.com]

- 3. Traube purine synthesis | PPTX [slideshare.net]

- 4. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]

- 5. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides - PMC [pmc.ncbi.nlm.nih.gov]

Application of Adenine Hydriodide in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Adenine, a fundamental component of nucleic acids and cellular energy metabolism, serves as a privileged scaffold in medicinal chemistry. Its derivatives have led to the development of potent antiviral and anticancer agents. Adenine hydriodide, as a salt of adenine, can be a reactive starting material for the synthesis of various nucleoside and non-nucleoside analogs, facilitating N-alkylation reactions that are crucial for building the core structures of these therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of adenine and its derivatives in drug discovery.

Application in Antiviral Drug Development

Adenine-based acyclic nucleoside phosphonates are a cornerstone of antiviral therapy, particularly against retroviruses like HIV and hepadnaviruses like HBV. These compounds act as chain terminators after being incorporated into the viral DNA, thus halting replication.

Key Antiviral Agents Derived from Adenine

Two prominent examples of adenine-derived antiviral drugs are Tenofovir and Adefovir.

-

Tenofovir: A potent nucleotide analog reverse transcriptase inhibitor (NRTI) used in the management of HIV and chronic hepatitis B. It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance oral bioavailability.[1]

-

Adefovir: An acyclic nucleotide analog of adenosine monophosphate used for the treatment of chronic hepatitis B. It is administered as the prodrug Adefovir Dipivoxil.[2][3]

Quantitative Antiviral Activity

The efficacy of these compounds is quantified by their 50% inhibitory concentration (IC50) against the target virus.

| Compound | Virus | Cell Line | IC50 (µM) | Citation |

| Tenofovir | HIV-1 | MT-4 | 1.4 - 4.2 | [4] |

| Tenofovir | SHIV | - | 0.3 - 1.7 | [5] |

| Tenofovir Diphosphate | HIV | Cell-free | 0.2 - 0.45 | [5] |

| Adefovir | HBV | Transfected Human Hepatoma Cells | 0.2 - 2.5 | [2] |

| GLS4 (Adefovir analog) | HBV | - | 0.012 | [6] |

| (S)-HPMPA | Adenovirus | Human Embryonic Lung Fibroblasts | 0.7 - 3 | [7] |

Application in Anticancer Drug Development

Adenine and its derivatives have also been investigated for their anticancer properties. They can induce apoptosis and cause cell cycle arrest in cancer cells.

Cytotoxicity of Adenine Derivatives

The cytotoxic effects of adenine derivatives are evaluated against various cancer cell lines, with the IC50 value indicating the concentration required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Adenine | Bel-7402 | Hepatocellular Carcinoma | Not specified, but showed 72.6% inhibition at a certain concentration | [8] |

| Adenine | Hela | Cervical Cancer | Not specified, but showed 89.5% inhibition at a certain concentration | [8] |

| Adenine | HT29 | Colon Cancer | 2838 | [9] |

| Adenine | Caco-2 | Colon Cancer | 22198 | [9] |

| Adenine Schiff Base 3 | HepG2 | Hepatocellular Carcinoma | Not specified, but showed promising activity | [1] |

| Adenine Schiff Base 4 | SK-GT2 | - | Not specified, but showed promising activity | [1] |

Experimental Protocols

The synthesis of many medicinally important adenine derivatives involves the N-alkylation of the purine ring. While specific protocols often start with adenine, adenine hydriodide can be used as a reactive precursor. The hydriodide salt can enhance the solubility and reactivity of adenine in certain organic solvents. The following is a generalized protocol for the N9-alkylation of adenine, which is a key step in the synthesis of compounds like Tenofovir and Adefovir.

Note on Adenine Hydriodide: Direct protocols specifying adenine hydriodide are not commonly published. However, it can be used in place of adenine with the addition of a suitable base to neutralize the hydroiodic acid and deprotonate the adenine for the alkylation reaction. The choice of base and solvent is critical for achieving high regioselectivity at the N9 position.

General Protocol for N9-Alkylation of Adenine

This protocol is a generalized representation of the N-alkylation step common in the synthesis of acyclic nucleoside phosphonates.

Materials:

-

Adenine (or Adenine Hydriodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium Hydride (NaH) or another suitable base (e.g., Potassium Carbonate, DBU)

-

Alkylating agent (e.g., a protected hydroxymethylpropyl tosylate for Tenofovir synthesis)

-

Anhydrous solvent for quenching (e.g., methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend adenine in anhydrous DMF. If using adenine hydriodide, an additional equivalent of base will be required.

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add the base (e.g., NaH) portion-wise, and allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion.

-

Alkylation: Dissolve the alkylating agent in anhydrous DMF and add it dropwise to the adenine anion suspension at 0°C. Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess base by the slow addition of methanol.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired N9-alkylated adenine derivative.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Acyclic Nucleoside Phosphonates

The antiviral activity of Tenofovir and Adefovir stems from their ability to be anabolized by cellular kinases to their active diphosphate metabolites. These metabolites then compete with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV). Once incorporated, they cause chain termination due to the lack of a 3'-hydroxyl group.

Caption: Mechanism of action of Tenofovir and Adefovir.

Experimental Workflow for the Synthesis of Acyclic Nucleoside Phosphonates

The synthesis of acyclic nucleoside phosphonates like Tenofovir and Adefovir generally follows a convergent synthesis strategy.

Caption: General workflow for the synthesis of acyclic nucleoside phosphonates.

Logical Relationship in Kinase Inhibition by Adenine Derivatives

Adenine derivatives can also act as kinase inhibitors by competing with ATP for the binding site on the kinase.

References

- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of fluorescent acyclic nucleoside phosphonates as potent inhibitors of bacterial adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Antiadenovirus Activities of Several Classes of Nucleoside and Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103848869A - Method for preparing tenofovir - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Adenine and Iodide as Building Blocks for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of novel materials incorporating adenine and iodide. While "adenine hydriodide" as a direct starting material is not commonly documented in the synthesis of novel materials, adenine and its derivatives can be effectively combined with iodide sources to create innovative materials such as co-crystals and metal-organic frameworks (MOFs). This document outlines the synthesis and characterization of such materials, offering insights into their potential applications.

Introduction to Adenine and Iodide in Materials Science

Adenine, a fundamental component of nucleic acids, offers a rich scaffold for the design of novel materials due to its multiple hydrogen bonding sites and ability to coordinate with metal ions. When combined with iodide, a versatile anion, it can lead to the formation of unique crystal structures with interesting properties. The interaction between adenine and iodide can be exploited in crystal engineering to create co-crystals and coordination polymers with potential applications in areas such as sensing, catalysis, and drug delivery.

This document focuses on two primary examples of materials synthesized using adenine derivatives and an iodide source:

-

An Adenine-Containing Cuprous Iodide Aggregate: A metal-organic hybrid material.

-

An Iodide-Containing Covalent Organic Framework (COF): A porous crystalline polymer.

Adenine-Containing Cuprous Iodide Aggregate

A notable example of a material incorporating both adenine and iodide is a hexagonal prismatic cuprous iodide aggregate coordinated with a modified adenine analog. This structure highlights the potential of using adenine derivatives to direct the assembly of metal-halide clusters.

Experimental Protocol: Synthesis of an Adenine-Containing Cuprous Iodide Aggregate

This protocol is based on the synthesis of a copper(I) iodide complex with an N9-substituted adenine analog.

Materials:

-

Modified Adenine Analog (e.g., bearing a thiocyanate pendant arm at the N9 position)

-

Copper(I) Iodide (CuI)

-

Acetonitrile (CH3CN)

-

Diethyl ether

Procedure:

-

Dissolve the modified adenine analog in a minimal amount of hot acetonitrile.

-

In a separate flask, dissolve Copper(I) Iodide in acetonitrile.

-

Slowly add the CuI solution to the adenine analog solution with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 24 hours.

-

Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

-

Collect the resulting crystals by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data

The following table summarizes the crystallographic data for a representative adenine-containing cuprous iodide aggregate.[1]

| Parameter | Value |

| Chemical Formula | C16H14Cu6I6N10S2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 12.789(3) |

| α (°) | 89.98(3) |

| β (°) | 88.76(3) |

| γ (°) | 65.43(3) |

| Volume (ų) | 1342.1(5) |

| Z | 1 |

| Density (calculated) (g/cm³) | 3.145 |

| R-factor (%) | 4.52 |

Note: This data is for a specific reported structure and may vary depending on the exact adenine derivative and reaction conditions.

Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of Adenine Hydriodide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine and its analogs represent a class of compounds with significant therapeutic potential due to their diverse biological activities, often mediated through interactions with purinergic receptors and other ATP-binding proteins. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds for drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the high-throughput screening of adenine hydriodide analogs, focusing on cell-based assays to assess their impact on intracellular signaling pathways. The "hydriodide" salt form of these analogs is often utilized to improve solubility and handling of the compounds.

Data Presentation

The following table summarizes hypothetical quantitative data from a primary screen of a library of adenine hydriodide analogs. This data is representative of what would be generated in a typical HTS campaign.

| Compound ID | Concentration (µM) | % Inhibition of Adenosine Receptor X | Z'-factor | Cell Viability (%) |

| AH-001 | 10 | 92.5 | 0.85 | 98.2 |

| AH-002 | 10 | 15.3 | 0.85 | 99.1 |

| AH-003 | 10 | 78.2 | 0.85 | 97.5 |

| AH-004 | 10 | 5.6 | 0.85 | 98.9 |

| AH-005 | 10 | 95.1 | 0.85 | 75.3 (Cytotoxic) |

| AH-006 | 10 | 45.8 | 0.85 | 96.8 |

| AH-007 | 10 | 88.9 | 0.85 | 98.1 |

| AH-008 | 10 | 2.1 | 0.85 | 99.5 |

| AH-009 | 10 | 62.7 | 0.85 | 97.2 |

| AH-010 | 10 | 99.8 | 0.85 | 96.5 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a cAMP Assay

This protocol is designed to identify adenine hydriodide analogs that modulate the activity of G-protein coupled receptors (GPCRs), such as adenosine receptors, which signal through changes in intracellular cyclic AMP (cAMP) levels.[3][4]

Objective: To identify compounds that either inhibit (antagonists) or stimulate (agonists) cAMP production.

Materials:

-